molecular formula C7H14ClN B1585370 2-(2-Chloroethyl)-1-methylpyrrolidine CAS No. 54777-54-7

2-(2-Chloroethyl)-1-methylpyrrolidine

Cat. No. B1585370
CAS RN: 54777-54-7
M. Wt: 147.64 g/mol
InChI Key: CLVNTYZKUHNUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with ethanolamine as a raw material, taking organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reactions . A selective and sensitive novel reverse-phase method was developed and validated successfully for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrogen rearrangements and elimination of chlorine, chloromethylene radical, alkene, and HCl . Another study showed that the substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .

Scientific Research Applications

Tropane Alkaloids Biosynthesis

Research exploring the precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia has identified compounds structurally related to 1-methylpyrrolidine, but found that 1-methylpyrrolidine derivatives are not efficient precursors for these alkaloids (Huang, Abraham, Kim, & Leete, 1996).

Corrosion Inhibition in Oil and Gas Wells

A novel series of cationic surfactants, including 1-methylpyrrolidin-1-ium derivatives, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants have shown good surface behavior and efficient corrosion inhibition capabilities (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Development of Pharmaceutical Compounds

Synthetic strategies involving 3-amino-2-methylpyrrolidines have been developed, which includes the reductive ring closure of related compounds. This method has potential applications in synthesizing pharmaceutical compounds, including antipsychotics like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Synthesis of Clemastine

Research has explored the synthesis and absolute configuration of Clemastine and its isomers, using a condensation process involving 2-(2-chloroethyl)-1-methylpyrrolidine. This is significant in pharmaceutical synthesis, particularly for antihistamine drugs (Ebnöther & Weber, 1976).

DNA Repair in Cancer Treatment

Studies on 1-(2-chloroethyl)-1-nitrosoureas, a class of anti-cancer drugs, have revealed their mechanism in producing DNA inter-strand cross-links. This mechanism involves the addition of a chloroethyl group (related to 2-chloroethyl in 2-(2-Chloroethyl)-1-methylpyrrolidine) to DNA, which is critical in understanding the drug's action and potential resistance mechanisms (Erickson, Laurent, Sharkey, & Kohn, 1980).

properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNTYZKUHNUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970583
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1-methylpyrrolidine

CAS RN

54777-54-7, 5525-31-5
Record name 54777-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Renton, J Speed, S Maddaford, SC Annedi… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 1,5-disubstituted indole derivatives was designed, synthesized and evaluated as inhibitors of human nitric oxide synthase. A variety of flexible and restricted basic amine side …
Number of citations: 22 www.sciencedirect.com
SY Lee, JW Jung, TH Kim, HD Kim - Archives of pharmacal research, 2015 - Springer
The first asymmetric synthesis of (R,R)-clemastine (1) has been accomplished by the coupling of (R)-tertiary alcohol 2 and (R)-chloroethylpyrrolidine 3 via O-alkylation. (R)-Tertiary …
Number of citations: 6 link.springer.com
S Zhu, AL Ruchelman, N Zhou, A Liu, LF Liu… - Bioorganic & medicinal …, 2006 - Elsevier
6-Substituted 8,9-dimethoxy-2,3-methylenedioxy-6H-dibenzo[c,h][2,6]naphthyridin-5-ones were synthesized and evaluated for topoisomerase I-targeting activity and cytotoxicity. …
Number of citations: 30 www.sciencedirect.com
S Maddaford, P Renton, J Speed, SC Annedi… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 1,6-disubstituted indole derivatives was designed, synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS). By varying the basic amine side chain at …
Number of citations: 20 www.sciencedirect.com
IMA AS - Citeseer
This report summarizes the technical efforts undertaken on US Army Medical Research and Development Command Contract No. DAMD17-C-8147 and covers progress during the …
Number of citations: 0 citeseerx.ist.psu.edu
Z Polívka, J Metyš, M Protiva - Collection of Czechoslovak …, 1986 - cccc.uochb.cas.cz
Reactions of 11-chloro-6,11-dihydrodibenzo[b,e]thiepin and methanesulfonates of 6,11-dihydrodibenzo[b,e]thiepin-11-ol (I), its 2-methyl derivative II and 4,9-dihydrothieno[2,3-c]-2-…
Number of citations: 25 cccc.uochb.cas.cz
JM Vernier, H El-Abdellaoui… - Journal of medicinal …, 1999 - ACS Publications
Recent studies have revealed the existence of a family of presynaptic, neuronal acetylcholine ion channel receptors (nAChRs) in the brain which function to modulate the release of …
Number of citations: 53 pubs.acs.org
H Ji, NH Jeong - Journal of the Korean Applied Science and …, 2012 - koreascience.kr
A kind of Antihistamines, Azelastine HCl which known as modern H1-blockers, was synthesized by four step process using phthalic anhydride, 4-chlorophenylacetic acid, hydrazine …
Number of citations: 0 koreascience.kr
M Tracy, SRI INTERNATIONAL MENLO PARK CA - 1990 - apps.dtic.mil
Muscarinic antagonists play an important role in anticholinesterase agent therapy by reducing the response of muscarinic receptors to acetylcholine, acting synergistically with …
Number of citations: 2 apps.dtic.mil
MJ Meegan, M Carr, AJS Knox… - Journal of enzyme …, 2008 - Taylor & Francis
A series of novel β-lactam containing compounds are described as antiproliferative agents and potential selective modulators of the oestrogen receptor. The purpose of the study is to …
Number of citations: 27 www.tandfonline.com

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